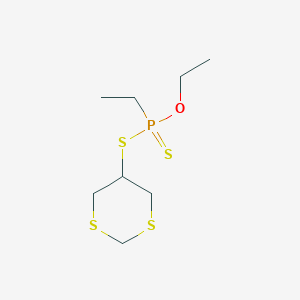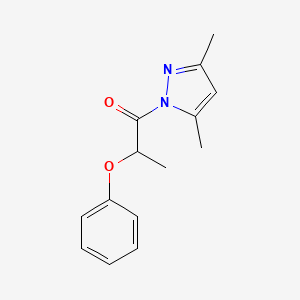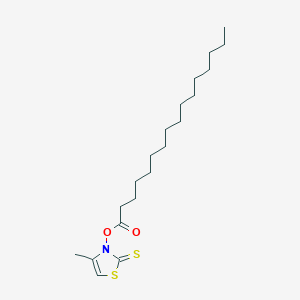![molecular formula C15H15ClO2S B14373838 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene CAS No. 90183-76-9](/img/structure/B14373838.png)
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene is an organic compound that features a benzene ring substituted with a benzenesulfinyl group, a propoxy group, and a chlorine atom
Métodos De Preparación
The synthesis of 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-(Benzenesulfinyl)propyl bromide: This can be achieved by reacting benzenesulfinyl chloride with 3-bromopropanol in the presence of a base such as pyridine.
Nucleophilic substitution: The 3-(Benzenesulfinyl)propyl bromide is then reacted with 2-chlorophenol in the presence of a base like potassium carbonate to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds.
Aplicaciones Científicas De Investigación
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of sulfinyl-containing compounds with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene involves its interaction with molecular targets through its functional groups. The benzenesulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The propoxy group provides flexibility and enhances the compound’s ability to interact with hydrophobic regions of target molecules. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene can be compared with other similar compounds, such as:
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene: This compound has a sulfonyl group instead of a sulfinyl group, which makes it more resistant to oxidation and reduction reactions.
1-[3-(Benzenesulfinyl)propoxy]-4-chlorobenzene: This compound has the chlorine atom in the para position, which can affect its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research.
Propiedades
Número CAS |
90183-76-9 |
|---|---|
Fórmula molecular |
C15H15ClO2S |
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
1-[3-(benzenesulfinyl)propoxy]-2-chlorobenzene |
InChI |
InChI=1S/C15H15ClO2S/c16-14-9-4-5-10-15(14)18-11-6-12-19(17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Clave InChI |
FEJQBLAKKNEWOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)CCCOC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)
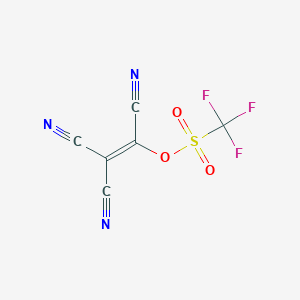





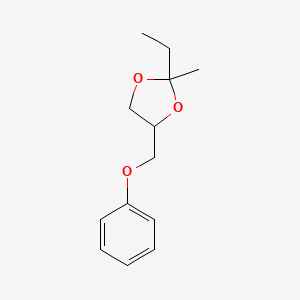
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
